molecular formula C18H23N3O2S2 B10809294 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B10809294
M. Wt: 377.5 g/mol
InChI Key: DYYVQVONQOWFTM-UHFFFAOYSA-N
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Description

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a piperidine ring, a benzothiolo ring, and a pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the interaction of 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with hydrazides or aminocarbonyl compounds can yield the target compound with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its combination of a piperidine ring, a benzothiolo ring, and a pyrimidinone moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-11-6-8-21(9-7-11)14(22)10-24-18-19-16(23)15-12-4-2-3-5-13(12)25-17(15)20-18/h11H,2-10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYVQVONQOWFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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